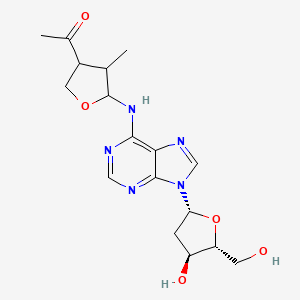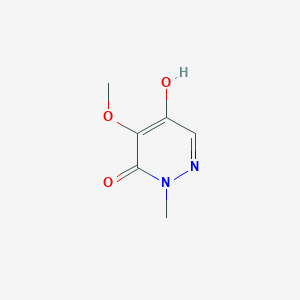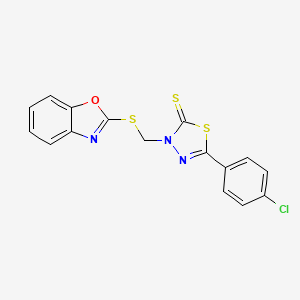![molecular formula C12H20N2O4Si2 B12912587 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one CAS No. 89000-18-0](/img/structure/B12912587.png)
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one is a synthetic organic compound with the molecular formula C11H22N2O2Si2. This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups. The compound is part of the furo[3,4-d]pyrimidine family, which is known for its diverse applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one typically involves the reaction of a furo[3,4-d]pyrimidine precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Starting Material: Furo[3,4-d]pyrimidine precursor
Reagent: Trimethylsilyl chloride (TMSCl)
Base: Triethylamine (Et3N)
Solvent: Anhydrous dichloromethane (DCM)
Reaction Conditions: Room temperature, under nitrogen atmosphere
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
化学反应分析
Types of Reactions
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of functionalized pyrimidines.
科学研究应用
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its transport across cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,4-Bis(trimethylsilyl)thymine
- 5-Methyl-2,4-bis(trimethylsiloxy)pyrimidine
- N-(Trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine
Uniqueness
2,4-Bis((trimethylsilyl)oxy)furo[3,4-d]pyrimidin-7(5H)-one is unique due to its furo[3,4-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel bioactive compounds and advanced materials.
属性
CAS 编号 |
89000-18-0 |
|---|---|
分子式 |
C12H20N2O4Si2 |
分子量 |
312.47 g/mol |
IUPAC 名称 |
2,4-bis(trimethylsilyloxy)-5H-furo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H20N2O4Si2/c1-19(2,3)17-10-8-7-16-11(15)9(8)13-12(14-10)18-20(4,5)6/h7H2,1-6H3 |
InChI 键 |
ABEPKKKLWRIRAC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=NC(=NC2=C1COC2=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyisoquinoline](/img/structure/B12912539.png)




![N-(Furan-2-ylmethyl)-4'-(heptyloxy)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12912567.png)







